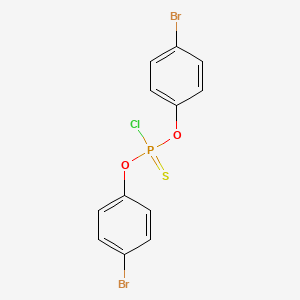
2-(Difluoromethyl)-2-methylmorpholine hydrochloride
Descripción general
Descripción
“2-(Difluoromethyl)-2-methylmorpholine hydrochloride” is a compound that is related to Difluoromethylornithine (DFMO, eflornithine), which is known as a broad-spectrum therapeutic agent . DFMO is the best-known inhibitor of ornithine decarboxylase (ODC), a powerful approach in the fight against diverse viruses, including SARS-CoV-2 .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis and Spectroscopy Studies
Crystal Structure of Bis(N-methylmorpholine betaine) Hydrochloride : This research involved synthesizing complexes of N-methylmorpholine betaine with various acids and analyzing their crystal structures. It provided insights into the strong, symmetrical hydrogen bonding in these complexes, which could be relevant for understanding the properties of 2-(Difluoromethyl)-2-methylmorpholine hydrochloride in similar contexts (Dega-Szafran et al., 2002).
Structure and Hydrogen Bonding in N-methylmorpholine betaine hydrochloride Complexes : This study explored the crystal structure and hydrogen bonding in a complex of N-methylmorpholine betaine hydrochloride with acetonitrile. Understanding such interactions is essential for potential applications in chemical synthesis and material science (Dega-Szafran et al., 2002).
Chemical Synthesis and Reactions
Difluoromethylation and Monofluoromethylation Reactions : Difluoromethyl groups, like those in 2-(Difluoromethyl)-2-methylmorpholine hydrochloride, are significant in the synthesis of pharmaceuticals and agrochemicals. This research summarizes methods for introducing difluoromethyl and monofluoromethyl groups into organic molecules, which could be applicable for compounds containing 2-(Difluoromethyl)-2-methylmorpholine hydrochloride (Hu et al., 2009).
Green Chemistry in DMT-MM Synthesis : Investigating green chemistry approaches for synthesizing derivatives of N-methylmorpholine, like 2-(Difluoromethyl)-2-methylmorpholine hydrochloride, is crucial for sustainable chemical production. This study discusses the recovery and recycling of byproducts in such processes (Kunishima et al., 2002).
Material Science and Solvent Applications
NMMO in Cellulose Fiber Production : N-Methylmorpholine derivatives are used as solvents in cellulose processing. Understanding the side reactions and byproduct formation in systems involving these solvents, like NMMO, is essential for optimizing industrial processes and ensuring product quality (Rosenau et al., 2001).
Phase Diagram of NMMO-Water Mixtures : The phase behavior of N-methylmorpholine-N-oxide (NMMO) in water is crucial for its application in cellulose dissolution and fiber production. Research in this area helps in optimizing the conditions for cellulose processing (Biganska & Navard, 2003).
Electrochemical Applications
- Electrochemical Fluorination of N-methylmorpholine : Studying the electrochemical fluorination of compounds like N-methylmorpholine, which is structurally related to 2-(Difluoromethyl)-2-methylmorpholine hydrochloride, can provide insights into developing new methods for synthesizing partially fluorinated organic compounds (Gambaretto et al., 1982).
Mecanismo De Acción
Target of action
Eflornithine primarily targets Ornithine Decarboxylase (ODC), an enzyme implicated in conditions like facial hirsutism and cancer, especially when ODC is highly upregulated in tumor cells .
Mode of action
As an irreversible ODC inhibitor, Eflornithine binds to a neighboring Cys-360 residue, permanently remaining fixated within the active site .
Biochemical pathways
Eflornithine affects the polyamine biosynthetic pathway by inhibiting ODC, a powerful approach in the fight against diverse viruses, including SARS-CoV-2 .
Result of action
Eflornithine is used to prevent relapse of high-risk neuroblastoma in pediatric and adult patients . It’s also used for the treatment of African trypanosomiasis and hirsutism .
Action environment
The biological environment changes the molecular structure of Eflornithine only slightly .
Propiedades
IUPAC Name |
2-(difluoromethyl)-2-methylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c1-6(5(7)8)4-9-2-3-10-6;/h5,9H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAZDZLLLCOBDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCO1)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-2-methylmorpholine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



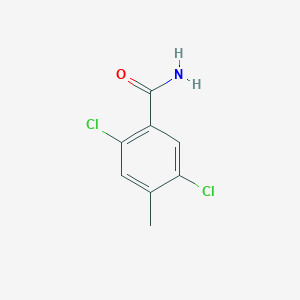


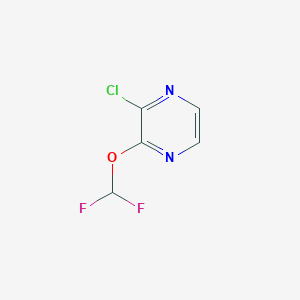
![5,7-Dibromothiazolo[4,5-d]pyrimidine](/img/structure/B1459812.png)
![methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B1459813.png)
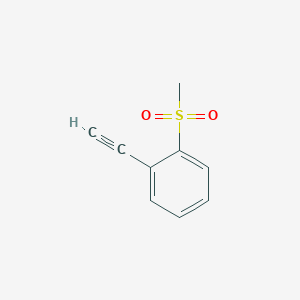
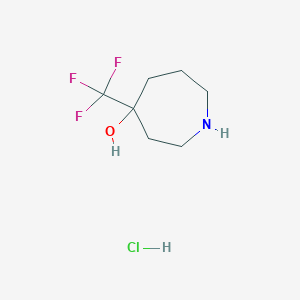
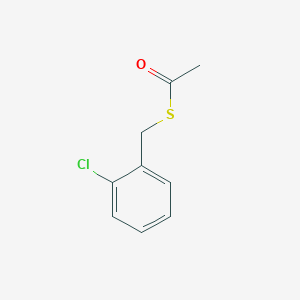
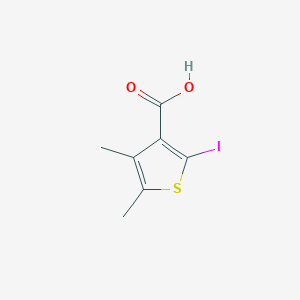
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride](/img/structure/B1459820.png)


